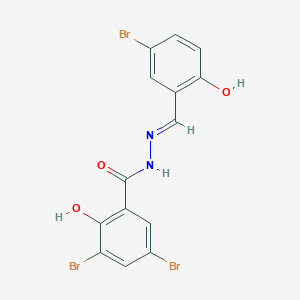
N-1H-benzimidazol-2-yl-4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1H-benzimidazol-2-yl-4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanamide, also known as BIBB 515, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. BIBB 515 belongs to the class of benzimidazole derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases.
作用机制
N-1H-benzimidazol-2-yl-4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanamide 515 exerts its effects by binding to and activating D3 receptors in the brain. This leads to an increase in dopamine release, which is thought to play a role in the regulation of reward pathways and addictive behaviors. This compound 515 has also been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine.
Biochemical and Physiological Effects:
Studies have shown that this compound 515 has a number of biochemical and physiological effects in the body. It has been shown to increase dopamine release in the brain, which is thought to play a role in the regulation of reward pathways and addictive behaviors. This compound 515 has also been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine.
实验室实验的优点和局限性
One advantage of using N-1H-benzimidazol-2-yl-4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanamide 515 in lab experiments is its high affinity for D3 receptors, which allows for specific targeting of this receptor subtype. However, one limitation of using this compound 515 is its potential for off-target effects, as it has been shown to bind to other dopamine receptor subtypes as well as other neurotransmitter receptors.
未来方向
There are a number of potential future directions for research into N-1H-benzimidazol-2-yl-4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanamide 515. One area of interest is its potential as a treatment for drug addiction, particularly for stimulant drugs such as cocaine and methamphetamine. Another area of interest is its potential as a treatment for neurological disorders such as schizophrenia and Parkinson's disease. Additionally, further research is needed to better understand the specific mechanisms of action of this compound 515 and its potential for off-target effects.
合成方法
The synthesis of N-1H-benzimidazol-2-yl-4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanamide 515 involves a multi-step process that includes the reaction of 2-aminobenzimidazole with 3-oxo-1,2-benzisothiazole in the presence of a base to form the intermediate compound 2-(benzimidazol-2-ylthio)benzamide. This intermediate is then reacted with 4-bromo-1-butanol in the presence of a base to form the final product, this compound 515.
科学研究应用
N-1H-benzimidazol-2-yl-4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanamide 515 has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to have a high affinity for a specific type of dopamine receptor in the brain, known as D3 receptors. This has led to research into its potential as a treatment for drug addiction, as well as other neurological disorders such as schizophrenia and Parkinson's disease.
属性
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c23-16(21-18-19-13-7-2-3-8-14(13)20-18)10-5-11-22-17(24)12-6-1-4-9-15(12)25-22/h1-4,6-9H,5,10-11H2,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGZXVZBSGWGSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCCC(=O)NC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[(1R*,2S*)-2-phenylcyclohexyl]acetamide](/img/structure/B6014245.png)
![6-ethyl-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4(1H)-pyrimidinone](/img/structure/B6014266.png)
![4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-(1H-imidazol-5-ylcarbonyl)piperidine](/img/structure/B6014269.png)
![2-(4-{2-[(2-chloro-1-naphthyl)oxy]ethyl}-1-piperazinyl)ethanol](/img/structure/B6014272.png)
![2-(ethylthio)-3,6,6-trimethyl-3,5,6,8-tetrahydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6014274.png)
![3-fluoro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B6014281.png)
![2-{[5-(4-isopropylphenoxy)pentyl]amino}ethanol](/img/structure/B6014285.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6014293.png)
methanone](/img/structure/B6014310.png)
![ethyl 2-({[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6014316.png)
![1-(2-chlorobenzyl)-N-[1-(4-methoxyphenyl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6014318.png)
![N-{2-[(2-ethylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6014323.png)

![3-[1-(2-chlorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6014328.png)
